molecular formula C27H25N3O3S2 B2464785 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 361480-63-9

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2464785
CAS No.: 361480-63-9
M. Wt: 503.64
InChI Key: LAMSSSXDUDEVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide is a complex organic compound. It integrates structural elements from isoquinoline, sulfonamide, thiazole, and benzamide. This intricate molecular architecture implies potential pharmacological properties and varied applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide typically involves a multi-step process. The initial step might involve the formation of the thiazole ring through a condensation reaction. Following this, the benzamide core can be introduced. The final stage might be the attachment of the dihydroisoquinoline sulfonyl group. Reaction conditions can vary but commonly involve:

  • Solvents: dichloromethane, tetrahydrofuran

  • Catalysts: palladium on carbon, copper iodide

  • Temperatures: between 0°C to 120°C

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of each step to maximize yield and purity while minimizing costs and waste. Process optimization often involves:

  • Continuous flow chemistry

  • Automated reaction monitoring

  • Green chemistry principles to reduce environmental impact

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions:

  • Oxidation: : This can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Typically affecting the sulfonyl or benzamide groups.

  • Substitution: : Halogenation or other nucleophilic substitutions can modify the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: : lithium aluminum hydride, sodium borohydride

  • Substitution: : various halogens (chlorine, bromine), nucleophiles

Major Products Formed

  • Oxidation: : sulfoxides, sulfones

  • Reduction: : secondary amines, reduced thiazoles

  • Substitution: : halogenated benzamides, various substituted isoquinolines

Scientific Research Applications

Chemistry

This compound serves as an essential precursor or intermediate in the synthesis of more complex molecules, with applications in organic synthesis and materials science.

Biology

In biological research, this compound can act as a molecular probe to investigate sulfonamide interactions and thiazole pharmacophores' behavior.

Medicine

Potential pharmacological applications include investigations into its effects on various molecular targets, possibly serving as a lead compound for drug development.

Industry

Industrially, this compound might be used in the production of high-value chemicals, polymers, and as an analytical reagent.

Mechanism of Action

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide exerts its effects through interactions with specific molecular targets. This includes binding to enzyme active sites or receptors, leading to inhibition or activation of these targets. The pathways involved often depend on its structural components:

  • Isoquinoline: : can interact with enzymes or receptor sites

  • Sulfonyl: : often involved in the inhibition of enzymes

  • Thiazole: : commonly seen in molecules that interact with DNA or protein synthesis pathways

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide: : similar core structure but lacks the isoquinoline sulfonyl group.

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thiazol-2-yl)benzamide: : similar but without the dimethylphenyl group.

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : lacks the thiazole group.

Unique Characteristics

The uniqueness of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide lies in its multifunctional groups that offer diverse chemical reactivity and potential biological activities. The combination of thiazole and sulfonamide motifs provides a distinct profile that makes it of particular interest for further exploration.

And there you have it—an in-depth look at this intriguing compound! Anything specific catching your eye?

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S2/c1-18-7-8-22(15-19(18)2)25-17-34-27(28-25)29-26(31)21-9-11-24(12-10-21)35(32,33)30-14-13-20-5-3-4-6-23(20)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSSSXDUDEVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.